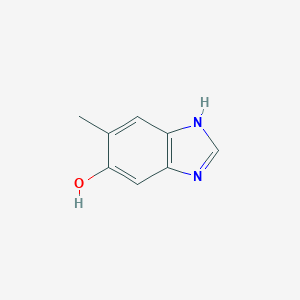

6-metil-1H-bencimidazol-5-ol

Descripción general

Descripción

5-Hydroxy-6-methyl-1H-benzimidazole: is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring

Aplicaciones Científicas De Investigación

5-Hydroxy-6-methyl-1H-benzimidazole has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural resemblance to naturally occurring nucleotides . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

For example, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, and salt solutions .

Análisis Bioquímico

Biochemical Properties

Benzimidazoles, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to show diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing cell function in various ways .

Molecular Mechanism

Benzimidazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acid derivatives. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating and the use of catalysts such as metal triflates (e.g., scandium triflate or ytterbium triflate), sulfamic acid, or hydrogen peroxide in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including 5-Hydroxy-6-methyl-1H-benzimidazole, often involve large-scale condensation reactions using optimized conditions to maximize yield and purity. These methods may employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxy-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Comparación Con Compuestos Similares

5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.

2-Phenylbenzimidazole: Known for its anticancer properties and used in various therapeutic applications.

Mebendazole: A benzimidazole derivative used as an anthelmintic agent.

Uniqueness: 5-Hydroxy-6-methyl-1H-benzimidazole is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives .

Actividad Biológica

5-Hydroxy-6-methyl-1H-benzimidazole (CAS No. 150956-59-5) is a compound that has attracted significant attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-Hydroxy-6-methyl-1H-benzimidazole consists of a benzimidazole core with hydroxyl and methyl substitutions, which contribute to its unique chemical and biological properties. The compound can be synthesized through various methods, primarily involving condensation reactions between ortho-phenylenediamine and aldehydes or carboxylic acids.

Biological Activities

5-Hydroxy-6-methyl-1H-benzimidazole exhibits a wide range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, derivatives of benzimidazole have shown significant cytotoxicity against tumor cells by targeting topoisomerase I, leading to tumor regression in xenograft models.

- Antimicrobial Activity : The compound has been noted for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, certain derivatives have exhibited selective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM .

- Antiparasitic Activity : Research indicates that benzimidazole derivatives can effectively target helminth parasites, suggesting potential applications in antiparasitic therapies.

The mechanisms through which 5-Hydroxy-6-methyl-1H-benzimidazole exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts as a mixed-type inhibitor on various enzymes, impacting biochemical pathways associated with cell proliferation and survival.

- Cell Membrane Interaction : Studies have shown that derivatives interact with cellular membranes, affecting their structure and morphology, which is crucial for cellular function.

- Signal Modulation : Preliminary data suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis, although detailed biochemical pathways remain under investigation .

Table 1: Anticancer Activity of 5-Hydroxy-6-methyl-1H-benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 3a | MCF-7 | 2.2 | Topoisomerase I inhibition |

| Compound 12 | U87 glioblastoma | 45.2 | Mixed-type inhibition |

| Compound 11 | HCT116 | 3.7 | Cell cycle arrest |

Table 2: Antimicrobial Activity

| Derivative | Target Organism | MIC (µM) |

|---|---|---|

| Compound A | E. faecalis | 8 |

| Compound B | S. aureus | 16 |

| Compound C | E. coli | 32 |

Case Studies

- In Vivo Tumor Regression : A study involving athymic nude mice demonstrated that a derivative of 5-Hydroxy-6-methyl-1H-benzimidazole significantly regressed tumor growth when administered at specific dosages, showcasing its potential as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study of various benzimidazole derivatives, it was found that those with hydroxyl substitutions exhibited enhanced antimicrobial activity against Staphylococcus aureus, indicating structural modifications can lead to improved efficacy .

Propiedades

IUPAC Name |

6-methyl-1H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWAVYOQIIYPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164661 | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150956-59-5 | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.